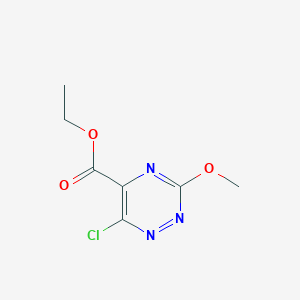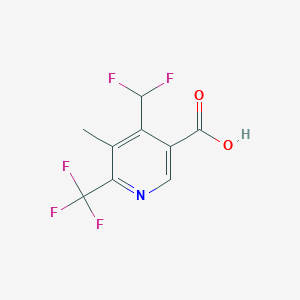
4-Cyano-6-fluoropicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-6-fluoropicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 6-fluoropicolinic acid, is reacted with a cyanating agent under controlled conditions .
Industrial Production Methods
Industrial production of 4-Cyano-6-fluoropicolinic acid may involve large-scale nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-6-fluoropicolinic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano and fluorine groups can participate in substitution reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Cyano-6-fluoropicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-Cyano-6-fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, affecting various biological processes such as viral replication and cell homeostasis .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropicolinic Acid: Similar structure but lacks the cyano group.
4-Cyano-2-fluoropyridine: Similar functional groups but different positions on the pyridine ring.
4-Cyano-3-fluoropyridine: Another positional isomer with different reactivity.
Uniqueness
4-Cyano-6-fluoropicolinic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .
Properties
CAS No. |
1393575-73-9 |
|---|---|
Molecular Formula |
C7H3FN2O2 |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-cyano-6-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12) |
InChI Key |
BLDGSYWHEJTFAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


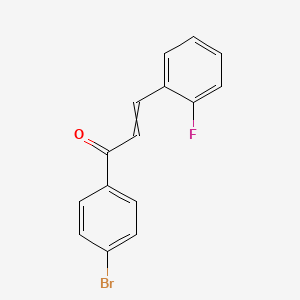

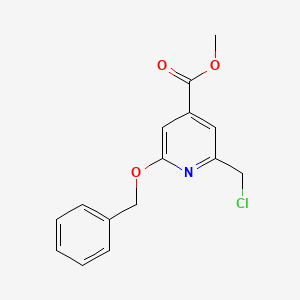
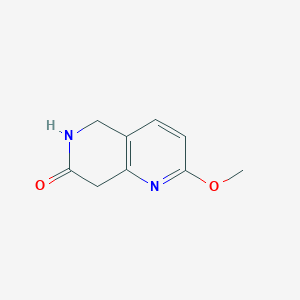
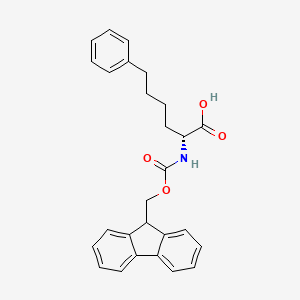
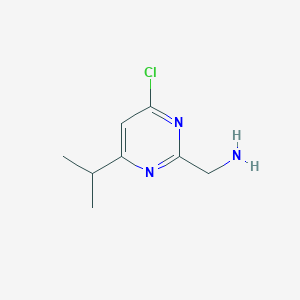
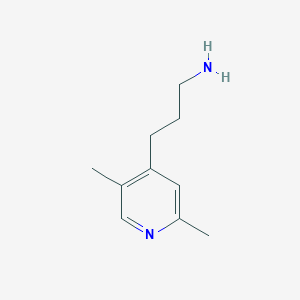
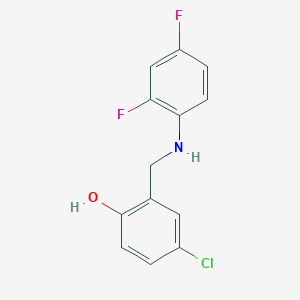
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
![Tert-butyl 2-[4-formyl-6-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14859156.png)
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
